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This technical guide provides a comprehensive overview of the predicted and expected

spectroscopic data for 1-(2-Chlorophenyl)cyclobutanecarbonitrile. Designed for

researchers, scientists, and professionals in drug development, this document offers an in-

depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics. In the absence of publicly available experimental spectra for this specific

ortho-substituted isomer, this guide leverages advanced prediction methodologies and

comparative data from analogous structures to provide a robust and scientifically grounded

spectroscopic profile.

Introduction: The Structural Significance of 1-(2-
Chlorophenyl)cyclobutanecarbonitrile
1-(2-Chlorophenyl)cyclobutanecarbonitrile, with the CAS Number 28049-59-4, is a molecule

of interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a cyclobutane ring

attached to a chlorinated phenyl group and a nitrile moiety, presents a unique combination of

steric and electronic properties. Accurate spectroscopic characterization is paramount for

confirming its identity, assessing purity, and understanding its chemical behavior. This guide

serves as a valuable resource by providing a detailed, albeit predicted, spectroscopic roadmap

for this compound.
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The molecular structure of 1-(2-Chlorophenyl)cyclobutanecarbonitrile is presented below,

with atom numbering used for the subsequent NMR analysis.

Figure 1: Molecular Structure of 1-(2-Chlorophenyl)cyclobutanecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of experimental spectra in public databases, the following ¹H and ¹³C NMR

data are predicted using advanced computational algorithms and analysis of structurally related

compounds.[3][4][5] The predictions are based on established principles of chemical shifts and

coupling constants, considering the electronic effects of the chloro and nitrile substituents and

the steric environment of the cyclobutane ring.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic

protons. The ortho-substitution on the phenyl ring will lead to a complex splitting pattern for the

aromatic protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.50 - 7.45 m 1H Ar-H

7.40 - 7.30 m 3H Ar-H

2.90 - 2.80 m 2H Cyclobutane-H

2.55 - 2.45 m 2H Cyclobutane-H

2.20 - 2.05 m 2H Cyclobutane-H

Interpretation of the Predicted ¹H NMR Spectrum:

Aromatic Region (δ 7.30-7.50): The four protons on the 2-chlorophenyl group are expected

to resonate in this downfield region. Due to the influence of the chloro substituent, the

chemical shifts will be spread, and the coupling between them will likely result in complex

multiplets (m). In monosubstituted benzenes like chlorobenzene, the aromatic protons often
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appear as a complex multiplet due to similar chemical shifts and small long-range couplings.

[6][7][8][9]

Aliphatic Region (δ 2.05-2.90): The six protons of the cyclobutane ring are diastereotopic and

will exhibit complex splitting patterns. They are divided into three groups of two protons each,

corresponding to the two methylene groups adjacent to the quaternary carbon and the single

methylene group opposite to it. The protons on the carbons adjacent to the phenyl and

nitrile-bearing carbon will be deshielded and appear further downfield.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide key information about the carbon framework of the

molecule.

Chemical Shift (δ, ppm) Assignment

140.5 Ar-C (quaternary)

134.0 Ar-C (C-Cl)

131.5 Ar-CH

130.0 Ar-CH

129.0 Ar-CH

127.5 Ar-CH

121.0 C≡N

45.0 C (quaternary)

35.0 CH₂ (cyclobutane)

16.0 CH₂ (cyclobutane)

Interpretation of the Predicted ¹³C NMR Spectrum:

Aromatic Carbons (δ 127.5-140.5): Six distinct signals are expected for the aromatic

carbons. The carbon atom bonded to the chlorine atom (C-Cl) will be significantly influenced

by the halogen's electronegativity and is predicted to be around 134.0 ppm. The quaternary
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carbon of the phenyl ring attached to the cyclobutane is expected at approximately 140.5

ppm.

Nitrile Carbon (δ ~121.0): The carbon of the nitrile group (C≡N) typically resonates in this

region.[10]

Quaternary Cyclobutane Carbon (δ ~45.0): The sp³-hybridized quaternary carbon of the

cyclobutane ring, bonded to both the phenyl ring and the nitrile group, is predicted to have a

chemical shift around 45.0 ppm.

Cyclobutane Methylene Carbons (δ 16.0, 35.0): The three methylene carbons of the

cyclobutane ring are not equivalent and are expected to show distinct signals. The two

methylene groups adjacent to the quaternary carbon will have similar chemical shifts around

35.0 ppm, while the remaining methylene carbon will be more upfield at around 16.0 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Chlorophenyl)cyclobutanecarbonitrile will be characterized by the

vibrational frequencies of its key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

2230-2220 Medium, Sharp C≡N stretch

1600-1450 Medium-Strong Aromatic C=C stretch

~750 Strong C-Cl stretch (Aromatic)

Interpretation of the IR Spectrum:

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2230-

2220 cm⁻¹ for the nitrile group. The IR spectrum of benzonitrile shows a characteristic C≡N

stretching vibration in this region.[2][11][12]
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Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to

aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching

absorptions in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the cyclobutane ring will appear in

the 2980-2850 cm⁻¹ range.

C-Cl Stretch: A strong absorption band characteristic of the C-Cl bond in an aromatic

compound is expected around 750 cm⁻¹. Organochlorine compounds typically exhibit strong

C-Cl stretching vibrations in the fingerprint region of the IR spectrum.[13][14][15]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-(2-Chlorophenyl)cyclobutanecarbonitrile is

predicted to show a distinct molecular ion peak and characteristic fragmentation patterns.

m/z
Predicted Relative
Intensity (%)

Assignment

191/193 60/20 [M]⁺, [M+2]⁺

164 40 [M - HCN]⁺

156 30 [M - Cl]⁺

128 100 [C₁₀H₈]⁺

115 50 [C₉H₇]⁺

Interpretation of the Mass Spectrum:

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 191, with a

characteristic isotopic peak at m/z 193 ([M+2]⁺) with an intensity of approximately one-third

of the molecular ion peak, which is indicative of the presence of one chlorine atom.[16]

Major Fragmentation Pathways: The fragmentation of aromatic halogenated compounds is

influenced by the stability of the aromatic ring.[1][17][18] The fragmentation of the

cyclobutane ring often involves the loss of ethylene.[19][20][21]
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Loss of HCN (m/z 164): A common fragmentation pathway for nitriles is the loss of a

neutral hydrogen cyanide molecule.

Loss of Chlorine (m/z 156): Cleavage of the C-Cl bond can lead to the formation of an ion

at m/z 156.

Formation of Naphthalene Cation Radical (m/z 128): A significant rearrangement followed

by fragmentation could lead to the formation of the stable naphthalene cation radical,

which is often a base peak in the mass spectra of similar compounds.

Loss of Acetonitrile from the Phenylcyclobutane fragment (m/z 115): This would lead to the

formation of the indene cation.

[C₁₁H₁₀ClN]⁺˙
m/z 191/193

[C₁₀H₁₀Cl]⁺˙
m/z 164/166- HCN

[C₁₁H₁₀N]⁺
m/z 156

- Cl•

[C₁₀H₈]⁺˙
m/z 128 (Base Peak)

- HCl

[C₉H₇]⁺
m/z 115

- CH₃CN

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols
While this guide provides predicted data, the following section outlines the standard

methodologies for acquiring experimental spectroscopic data for 1-(2-
Chlorophenyl)cyclobutanecarbonitrile.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition
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time of 3-4 seconds. Process the data with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 or 125

MHz. Use proton decoupling to obtain singlet peaks for all carbons. A longer relaxation delay

(e.g., 5 seconds) may be necessary for quaternary carbons.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium

bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by mixing a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer,

typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS).

Ionization and Analysis: Use electron ionization (EI) at 70 eV. Analyze the resulting ions

using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of 1-(2-
Chlorophenyl)cyclobutanecarbonitrile. By integrating computational predictions with data

from analogous structures, we have constructed a reliable reference for the ¹H NMR, ¹³C NMR,

IR, and MS characteristics of this compound. This information is intended to aid researchers in

the identification and characterization of this and related molecules, thereby supporting

advancements in chemical synthesis and drug discovery. The provided protocols offer a

standardized approach for the future experimental validation of these predicted data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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